

Er:YAG Laser Applications in Dentistry and Medicine: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aluminium yttrium trioxide*

Cat. No.: B076663

[Get Quote](#)

The Erbium-doped Yttrium Aluminium Garnet (Er:YAG) laser, with its characteristic wavelength of 2940 nm, has become a versatile and indispensable tool in both dentistry and medicine.[\[1\]](#)[\[2\]](#) This wavelength corresponds to the main peak of water absorption, allowing for highly efficient and precise tissue ablation with minimal thermal damage to surrounding areas.[\[3\]](#)[\[4\]](#)[\[5\]](#) Its applications range from precise cutting of hard tissues like bone and enamel to delicate soft tissue procedures and advanced dermatological treatments. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

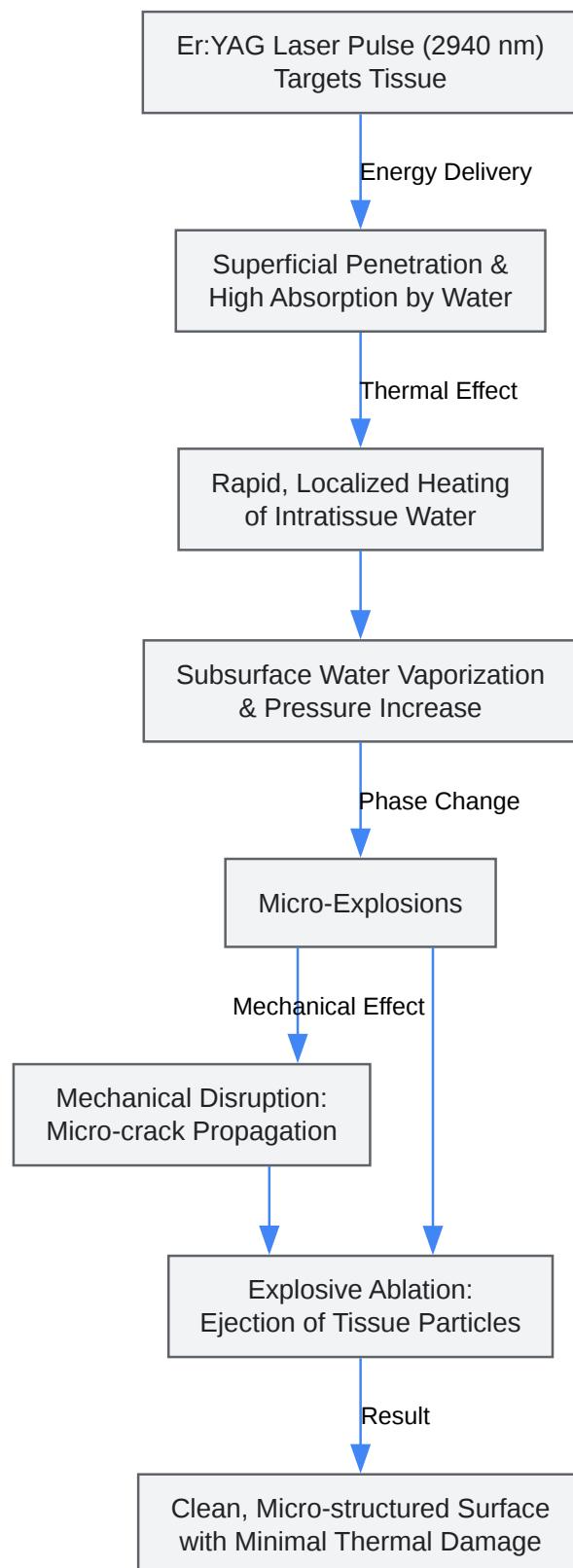
Part 1: Er:YAG Laser in Dentistry

The Er:YAG laser's ability to be absorbed by water and hydroxyapatite makes it ideal for treating both hard and soft oral tissues.[\[4\]](#)[\[6\]](#) It enables minimally invasive procedures, often with reduced pain and faster healing compared to conventional methods.[\[7\]](#)[\[8\]](#)

Hard Tissue Applications

Applications include cavity preparation, caries removal, and enamel modification.[\[4\]](#)[\[7\]](#)[\[8\]](#) The mechanism of action is a thermo-mechanical or photo-mechanical ablation, where the laser energy is absorbed by water within the hard tissue, leading to rapid vaporization and micro-explosions that eject tissue particles.[\[9\]](#)[\[10\]](#)[\[11\]](#) This process creates a "super-rough" micro-cavitated surface ideal for bonding, often without the smear layer associated with mechanical burs.[\[4\]](#)[\[10\]](#)

Quantitative Data for Dental Hard Tissue Applications


Application	Pulse Energy (mJ)	Frequency (Hz)	Fluence (J/cm ²)	Pulse Duration	Notes	Source
Enamel Ablation	>300 mJ (High Energy)	-	3 J/cm ² (Threshold)	< 100 µs (most effective)	High energies can induce subsurface damage.	[4][11]
Dentin Ablation	-	-	3 J/cm ² (Threshold)	-	Sufficient ablation at ~6 W power.	[4][11]
Cortical Bone Drilling	120	15	-	SSP (Short Pulse)	Used to reduce the risk of cortical bone fracture.	[12]
Laser Washing (Bone Interface)	80	15	-	SP (Short Pulse)	Improves osseointegration efficiency in implant sockets.	[12]
Alveolus Debridement	160	15	~12.05	300 µs (SP)	For removing inflamed granulation tissue post-extraction.	[13]
Soft Tissue De-epithelialization	120	20	~9.04	300 µs (SP)	Used in conjunction with alveolar	[13]

bone
preservatio
n.

Mechanism of Er:YAG Laser Hard Tissue Ablation

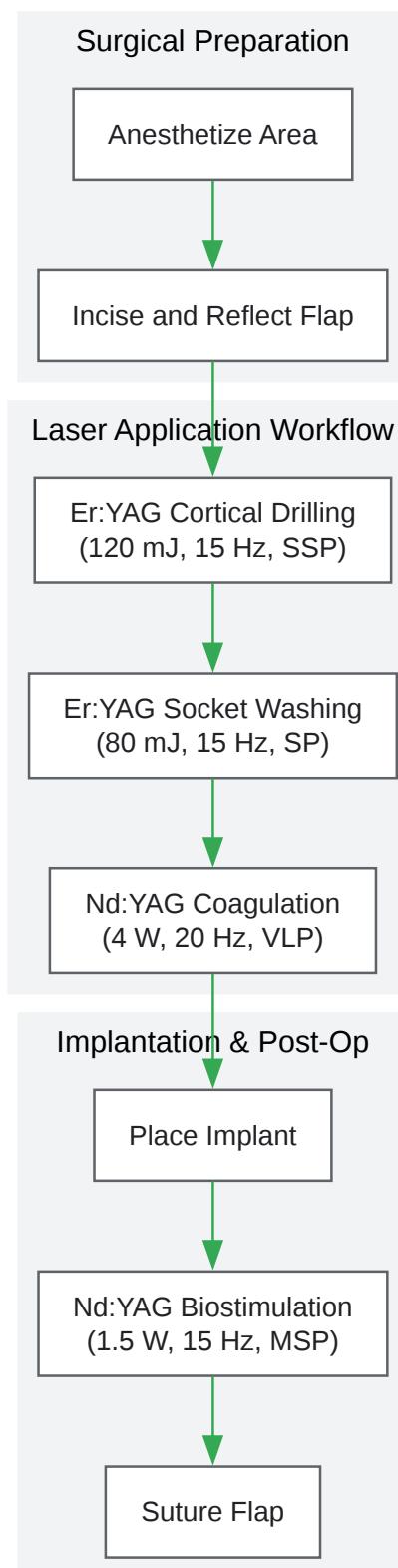
The fundamental mechanism involves the rapid absorption of laser energy by water molecules within the tissue, leading to a "photo-mechanical" or "thermo-mechanical" effect.[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Thermo-mechanical ablation workflow of Er:YAG laser on hard tissues.

Soft Tissue and Bone Surgery Applications

The Er:YAG laser is effective for oral surgery, including procedures like frenectomy, gingivoplasty, and bone osteotomy, due to its ability to precisely cut both soft and hard tissues. [2][14][15] When used for bone cutting, it creates a clean surface without carbonization, which can lead to superior healing compared to conventional methods.[1]


Quantitative Data for Dental Soft Tissue & Bone Surgery

Application	Pulse Energy (mJ)	Frequency (Hz)	Fluence (J/cm ²)	Pulse Duration (μs)	Notes	Source
Bone Osteotomy (Sheep Tibia)	1000	12	157	300	Resulted in undisturbed bone healing.	[1]
Bone Osteotomy (Impacted Molar)	500	12	64	250	No visible carbonization or thermal damage.	[1]
BON Lesion Removal	200-250	10	27-54	VSP (Variable)	Followed by decontamination at 50 mJ, 15 Hz.	[1]
Periodontal Pocket Therapy	100-200	10-20	-	-	For inflamed tissue removal and root debridement.	[15]
Block Graft Harvesting	1000	12	157	300	Performed on ramus region.	[2]

Protocol: Er:YAG Laser-Assisted Implant Socket Preparation

This protocol describes the combined use of Er:YAG and Nd:YAG lasers to enhance osseointegration at the bone-implant interface, based on a preclinical study.[\[12\]](#)

- Instrumentation Setup:
 - Connect the Hc14-N and R21-C2 hand tools to a dual-wavelength (Er:YAG/Nd:YAG) laser system.
- Cortical Bone Drilling (Er:YAG):
 - Set the Er:YAG laser to SSP (Short Pulse) mode.
 - Apply a pulse energy of 120 mJ at a frequency of 15 Hz to perform the initial osteotomy through the cortical bone.
- Implant Socket Washing (Er:YAG):
 - Change the Er:YAG laser setting to SP (Short Pulse) mode.
 - Reduce pulse energy to 80 mJ at a frequency of 15 Hz.
 - Thoroughly irrigate and "wash" the bone interface within the socket to remove debris and improve surface characteristics for osseointegration.
- Coagulation (Nd:YAG):
 - Switch to the Nd:YAG laser (1064 nm).
 - Set to VLP (Very Long Pulse) mode at 4 W power and 20 Hz frequency for hemostasis and coagulation.
- Biostimulation (Nd:YAG):
 - For postoperative enhancement of bone integration, set the Nd:YAG laser to MSP mode.
 - Apply 1.5 W power at a frequency of 15 Hz.

[Click to download full resolution via product page](#)

Caption: Workflow for laser-assisted dental implant surgery.[12]

Part 2: Er:YAG Laser in Medicine

In medicine, the Er:YAG laser is most prominent in dermatology for skin resurfacing but also has applications in ophthalmology, lithotripsy, and other surgical fields.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

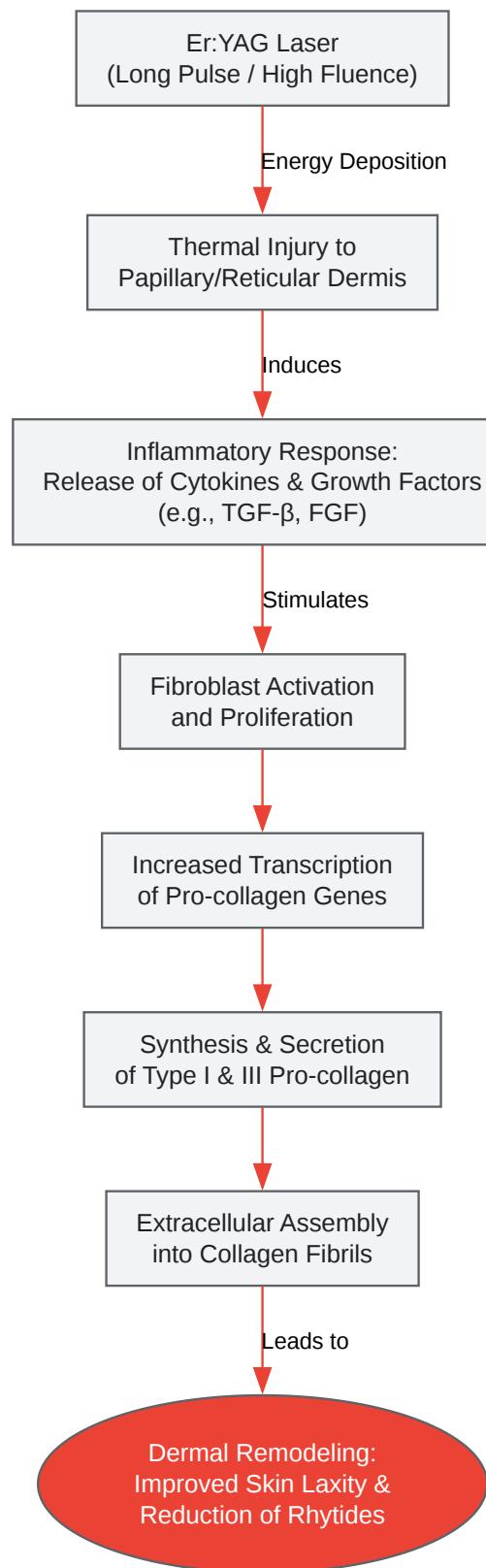
Dermatology & Aesthetics

The laser is used to treat a variety of skin conditions, including sun-damaged skin, wrinkles, acne scars, and benign skin growths.[\[16\]](#)[\[17\]](#) It works by precisely ablating the epidermis and inducing thermal injury in the dermis, which stimulates collagen production and remodeling.[\[17\]](#) Variable pulse width technology allows practitioners to control the thermal effect, from "cold" ablation with minimal coagulation to "hot" ablation with deeper thermal effects for enhanced skin tightening.[\[20\]](#)[\[21\]](#)

Quantitative Data for Dermatological Applications

Application	Fluence (J/cm ²)	Pulse Duration (μs)	Treatment Depth (μm)	Notes	Source
Superficial Resurfacing	2.5 - 5	250 (Short Pulse)	< 250	For age spots, birthmarks.	[16] [17]
Deep Scars / Rhytides	3 - 5	1000 (Long Pulse)	up to 1000	For deeper wrinkles and acne scars.	[16] [17] [22]
Perioral Rhytides	4 - 5	-	-	Spot size: 5 mm. Re-epithelialization in 3-8 days.	[22]
Spot Treatment (Lesions)	-	-	10 μm per pulse	Frequency: 10-40 pulses per second.	[17]

Protocol: Facial Skin Resurfacing for Rhytides


This protocol is based on a clinical study evaluating the treatment of perioral, periorbital, and total face rhytides.[\[22\]](#)

- Patient Preparation:
 - Administer appropriate anesthesia (topical, local, or general) based on treatment depth and patient tolerance.
 - Cleanse the treatment area thoroughly.
- Laser Parameter Setup:
 - Set the Er:YAG laser to a pulse energy of 0.8 - 1.0 J.
 - Use a 5 mm spot size.
 - The resulting fluence should be between 4-5 J/cm².
- Treatment Application:
 - Perform multiple passes over the treatment area. The number of passes determines the depth of ablation:
 - 1 Pass: Granular layer
 - 2 Passes: Basal cell layer
 - 3-4 Passes: Papillary dermis
 - 5-6 Passes: Deeper papillary and superficial reticular dermis
- Post-Treatment Care:
 - Apply appropriate post-laser wound care ointments.
 - Monitor the patient daily for the first week for re-epithelialization, which typically occurs between 3 and 8 days.

- Evaluate weekly for 2 months to monitor erythema (which resolves in 3-6 weeks), healing, and any pigmentary changes.

Signaling Pathway: Thermal Injury and Collagen Synthesis

The thermal effect of the Er:YAG laser in the dermis stimulates fibroblasts, leading to the synthesis of new collagen, which is key to reducing wrinkles and improving skin laxity.[\[17\]](#)

[Click to download full resolution via product page](#)

Caption: Generalized pathway of laser-induced collagen synthesis.

Ophthalmology

The Er:YAG laser's precision and minimal thermal damage make it suitable for delicate ophthalmic procedures where preserving tissue integrity is critical.[19][23]

Quantitative Data for Ophthalmic Applications

Application	Pulse Energy (mJ)	Pulses	Pore Depth (μm)	Thermal Damage (μm)	Notes	Source
Laser Scleral Microporation	9	1	580 ± 42	18 ± 5	Ex-vivo porcine eye model.	[23]
Laser Scleral Microporation	9	3	997 ± 416	20 ± 4	Deeper pores achieved with more pulses.	[23]
Laser Scleral Microporation	3	9	931 ± 322	18 ± 3	Thermal damage remained consistently low.	[23]
Vitreoretinal Surgery	0.2 - 5.0	-	-	-	For membrane transection, retinotomy, etc.	[24]
Meibomian Gland Dysfunction	-	-	-	-	Showed significant improvement in SPEED scores.	[25]

Protocol: Ex-Vivo Laser Scleral Microporation

This experimental protocol is derived from a study on ex-vivo porcine eyes to evaluate optimal parameters for creating scleral micropores.[23]

- Tissue Preparation:
 - Procure fresh ex-vivo porcine eyes for the experiment.
- Laser System Setup:
 - Utilize a VisioLite Gen II Er:YAG laser (or equivalent) with a wavelength of 2940 nm.
- Experimental Groups:
 - Divide the eyes into at least three treatment groups with varying energy settings:
 - Group 1: 1 pulse at 9 mJ
 - Group 2: 3 pulses at 9 mJ
 - Group 3: 9 pulses at 3 mJ
 - Treat two eyes per setting for statistical validity.
- Procedure:
 - Deliver the laser energy to the sclera in a controlled manner to create micropores.
- Histological Analysis:
 - Fix the treated eyes in formalin immediately after the procedure.
 - Process the tissue and embed in paraffin for sectioning.
 - Perform Hematoxylin and Eosin (H&E) staining on the tissue sections.
- Data Measurement:
 - Using microscopic analysis, measure the depth of the created pores (in μm).
 - Measure the width of the thermal damage zone (in μm) adjacent to the pores.

- Analyze the data to determine the optimal parameters for achieving desired pore depth with minimal collateral thermal damage.

Other Medical Applications

Lithotripsy: The Er:YAG laser has been successfully used for the fragmentation of salivary stones (sialolithiasis).[18]

- Lithotripsy Threshold: ~80 mJ/pulse (26 J/cm²)
- Efficient Fragmentation: 150-300 mJ/pulse
- Fragmentation Rate: At 10 Hz, a rate of approximately 1.8 mm³/second can be achieved, enabling the fragmentation of a 6 mm stone in about 2 minutes.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Advances in bone surgery: the Er:YAG laser in oral surgery and implant dentistry - PMC [pmc.ncbi.nlm.nih.gov]
2. researchgate.net [researchgate.net]
3. academic.oup.com [academic.oup.com]
4. amjdent.com [amjdent.com]
5. Selected applications of Er:YAG and CO₂ lasers for treatment of benign neoplasms and tumorous lesions in the mouth - PMC [pmc.ncbi.nlm.nih.gov]
6. ecronicon.net [ecronicon.net]
7. jerseycitydentalimplants.com [jerseycitydentalimplants.com]
8. light-inst.com [light-inst.com]
9. researchgate.net [researchgate.net]
10. laserdentistry.org [laserdentistry.org]

- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. Frontiers | Combined Application of Er:YAG and Nd:YAG Lasers Enhances Osseointegration at Dental Bone-Implant Interface [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Cutting and coagulation during intraoral soft tissue surgery using Er: YAG laser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. litetouch.pl [litetouch.pl]
- 16. dermnetnz.org [dermnetnz.org]
- 17. Laser Erbium-Yag Resurfacing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. An Er:YAG laser endoscopic fiber delivery system for lithotripsy of salivary stones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of an erbium: YAG laser on ocular structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fotona.com [fotona.com]
- 21. fotona.com [fotona.com]
- 22. Skin resurfacing of the face with the Erbium:YAG laser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
- 24. Multicenter clinical experience using an erbium:YAG laser for vitreoretinal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Prospective trial of a 2940 nm Er:YAG laser for the treatment of meibomian gland dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Er:YAG Laser Applications in Dentistry and Medicine: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076663#er-yag-laser-applications-in-dentistry-and-medicine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com